6-Phenylpyridine-2-carbonyl chloride
Overview
Description
6-Phenylpyridine-2-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by a phenyl group attached to the pyridine ring at the 6th position and a carbonyl chloride group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carbonyl chloride typically involves the chlorination of 6-Phenyl-pyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. These reactions usually require the presence of a catalyst and are conducted under controlled conditions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution reactions.
Halogenated, Nitrated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
6-Phenylpyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenylpyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules with desired functionalities.
Comparison with Similar Compounds
6-Phenyl-pyridine-2-carboxylic acid: The precursor to 6-Phenylpyridine-2-carbonyl chloride.
Pyridine-2-carbonyl chloride: Lacks the phenyl group, resulting in different reactivity and applications.
6-Methyl-pyridine-2-carbonyl chloride: Similar structure but with a methyl group instead of a phenyl group, leading to variations in chemical behavior.
Uniqueness: this compound is unique due to the presence of both the phenyl group and the carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-phenylpyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)11-8-4-7-10(14-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYJKTJNVOXHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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